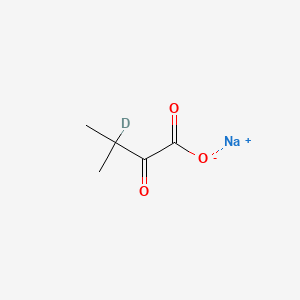

Sodium 3-methyl-2-oxo(3-~2~H)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 3-methyl-2-oxo(3-~2~H)butanoate: This compound is a key intermediate in the metabolism of branched-chain amino acids and is used in various biochemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate can be synthesized through the decarboxylation of 3-methyl-2-oxobutanoic acid. The reaction typically involves heating the acid in the presence of a base, such as sodium hydroxide, to produce the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using genetically engineered microorganisms, such as Corynebacterium glutamicum, which are capable of producing high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce 3-methyl-2-oxobutanoic acid.

Reduction: It can be reduced to form 3-methyl-2-hydroxybutanoic acid.

Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: 3-methyl-2-oxobutanoic acid.

Reduction: 3-methyl-2-hydroxybutanoic acid.

Substitution: Corresponding metal salts of 3-methyl-2-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biochemical Studies

- Metabolic Pathways : Sodium 3-methyl-2-oxobutanoate serves as a substrate in metabolic studies, particularly in the examination of branched-chain amino acid metabolism. It can be utilized to investigate the role of ketovaline in metabolic pathways involving amino acids .

- Enzyme Activity : Research has shown that this compound can act as an inhibitor or substrate for specific enzymes, aiding in the understanding of enzyme kinetics and mechanisms. For instance, studies have demonstrated its potential to modulate enzyme activity related to amino acid metabolism .

-

Pharmaceutical Development

- Drug Formulation : Sodium 3-methyl-2-oxobutanoate is explored for its potential use in drug formulations due to its favorable solubility and stability. It may serve as a precursor or active ingredient in the synthesis of pharmaceuticals targeting metabolic disorders .

- Therapeutic Applications : Preliminary research indicates that sodium 3-methyl-2-oxobutanoate may have therapeutic implications in conditions related to metabolic dysregulation, such as diabetes and obesity. Its role as a ketone body precursor makes it a candidate for further investigation in metabolic therapies .

Food Industry Applications

-

Flavoring Agent

- Sodium 3-methyl-2-oxobutanoate is recognized as a flavoring agent in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety and established that it poses no safety concern when used at current levels of intake . Its application as a flavor enhancer can improve the sensory profile of various food items.

- Food Preservation

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Metabolic Effects of Sodium 3-Methyl-2-Oxobutanoate | Investigating metabolic pathways | Demonstrated modulation of branched-chain amino acid metabolism |

| Enzyme Kinetics Involving Sodium Dimethylpyruvate | Enzyme activity analysis | Identified as a substrate for specific enzymes, affecting their kinetics |

| Safety Evaluation of Flavoring Agents | JECFA Report | Confirmed safety at current intake levels for food applications |

Wirkmechanismus

Sodium 3-methyl-2-oxo(3-~2~H)butanoate acts as a precursor in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli. It enhances the production of α-ketoisocaproic acid and α-keto-β-methyl-n-valeric acid, while diminishing the corresponding amino acids. This compound also induces convulsions through GABAergic and glutamatergic mechanisms in rats.

Vergleich Mit ähnlichen Verbindungen

- Sodium 3-methyl-2-oxobutanoate-13C5

- Sodium 3-methyl-2-oxobutanoate-13C4,d4

- Sodium 3-methyl-2-oxobutanoate-d7

- Sodium 3-methyl-2-oxobutanoate-13C,d4

Uniqueness: Sodium 3-methyl-2-oxo(3-~2~H)butanoate is unique due to its role as a key intermediate in the metabolism of branched-chain amino acids and its applications in various fields, including chemistry, biology, medicine, and industry .

Eigenschaften

IUPAC Name |

sodium;3-deuterio-3-methyl-2-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-RFQDWOGUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675985 |

Source

|

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360769-16-0 |

Source

|

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.